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Compound of Interest

Compound Name: SL-25.1188

Cat. No.: B1681814

{ Get Quote

An In-depth Technical Guide to SL-25.1188: A Potent and Reversible MAO-B Inhibitor for PET

Neuroimaging

Introduction

SL-25.1188 is a potent and selective, reversible inhibitor of monoamine oxidase B (MAO-B). Its
carbon-11 labeled counterpart, [11C]SL25.1188, has emerged as a promising radioligand for in
vivo quantification of MAO-B levels in the human brain using positron emission tomography
(PET).[1][2] This technical guide provides a comprehensive overview of SL-25.1188, including
its chemical properties, mechanism of action, and its application in neuroimaging, tailored for

researchers, scientists, and drug development professionals.

Chemical Properties:

Property

Value

Chemical Name

(S)-5-methoxymethyl-3-[6-(4,4,4-
trifluorobutoxy)-benzo[d]isoxazol-3-yl]-

oxazolidin-2-one

CAS Number 185835-97-6
Molecular Formula C16H17F3N205
Molecular Weight 374.31 g/mol

Mechanism of Action
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SL-25.1188 functions as a competitive and reversible inhibitor of monoamine oxidase B (MAO-
B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the
brain. MAO-B is responsible for the oxidative deamination of several key neurotransmitters,
including dopamine. By inhibiting MAO-B, SL-25.1188 effectively increases the synaptic
availability of these neurotransmitters. This mechanism is of significant interest in the study of
various neurological and psychiatric disorders where MAO-B is implicated, such as Parkinson's
disease, Alzheimer's disease, and major depressive disorder.[3]

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the simplified signaling pathway affected by the inhibition of
MAO-B by SL-25.1188.
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MAO-B Inhibition by SL-25.1188

Quantitative Data

The following tables summarize the key quantitative data for SL-25.1188 and its radiolabeled
form, [11C]SL25.1188.

Table 1: In Vitro Binding Affinity (Ki)[4]
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Target Ki (nM)
Human MAO-B 2.9
Rat MAO-B 8.5

Table 2: [11C]SL25.1188 Human PET Study - Regional Brain Distribution Volumes (VT)[5]

Brain Region Mean VT
Striatum 10.3
Thalamus 10.9
Hippocampus 8.9
Temporal Cortex 7.7
Occipital Cortex 7.2
Parietal Cortex 7.4
Frontal Cortex 7.4

White Matter 7.4

Pons 6.1

Table 3: [11C]SL25.1188 Human PET Study - Pharmacokinetics[1][6]

Parameter Value
Peak Brain Uptake (Caudate) 5.5 SUV
Time to Peak 2-6 minutes
Parent Compound in Plasma at 90 min 80%

Experimental Protocols
Radiosynthesis of [11C]SL25.1188
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A notable advancement in the production of [11C]SL25.1188 is the use of [L1C]CO2 fixation,
which avoids the use of hazardous [11C]phosgene.[2][7]

Protocol Outline:
e [11C]CO2 Production: Carbon-11 is produced in a cyclotron and converted to [11C]CO2.

e One-Pot Reaction: The [11C]CO2 is trapped in a solution containing the precursor, (S)-1-
methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol, and a non-
nucleophilic base.

 Intramolecular Cyclization: An intramolecular cyclization reaction is initiated to form the
oxazolidinone ring, incorporating the carbon-11.

 Purification: The resulting [11C]SL25.1188 is purified using high-performance liquid
chromatography (HPLC).

o Formulation: The purified product is formulated in a sterile solution for intravenous injection.

Human PET Imaging Protocol

The following is a generalized protocol based on published human studies.[1][6]
Subject Preparation:
e Subjects undergo a physical and neurological examination.

» A custom-fitted thermoplastic mask is created for each subject to minimize head movement
during the scan.

PET Scan Procedure:

e Anintravenous line is inserted for the injection of the radiotracer and for arterial blood
sampling.

e Atransmission scan is performed for attenuation correction.

e [11C]SL25.1188 (typically 7.2 to 10.5 mCi) is injected intravenously as a bolus.
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e Adynamic PET scan is acquired for 90 minutes.

 Arterial blood samples are collected throughout the scan to measure the input function (the
concentration of the radiotracer in arterial plasma over time).

Data Analysis:

o The PET data is reconstructed to generate time-activity curves (TACs) for various brain
regions of interest.

e The arterial blood data is analyzed to determine the parent radiotracer concentration over
time.

» Kinetic modeling, typically a two-tissue compartment model (2-TCM), is applied to the TACs
and the arterial input function to estimate the total distribution volume (VT) in each brain
region.[1][6]

Experimental Workflow

The diagram below outlines the general workflow for a preclinical or clinical study involving
[11C]SL25.1188 PET.
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[11C]SL25.1188 PET Experimental Workflow
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Conclusion

SL-25.1188 is a valuable research tool for the in vivo investigation of MAO-B in the human
brain. Its high affinity and selectivity, coupled with the favorable pharmacokinetic properties of
its radiolabeled form, [11C]SL25.1188, make it an excellent choice for PET imaging studies in
neuroscience and drug development. The data and protocols presented in this guide provide a
solid foundation for researchers and scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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